molecular formula C17H17N3O2 B5227267 butyl 4-(1H-1,2,3-benzotriazol-1-yl)benzoate

butyl 4-(1H-1,2,3-benzotriazol-1-yl)benzoate

Cat. No.: B5227267
M. Wt: 295.34 g/mol
InChI Key: MRMRGNXRVRZZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-(1H-1,2,3-benzotriazol-1-yl)benzoate, also known as BB-UVB, is a widely used UV absorber in the field of polymer chemistry. It is a benzotriazole derivative that can effectively absorb UV radiation in the range of 290-400 nm. BB-UVB is commonly used in the production of plastics, coatings, and adhesives to prevent the degradation of materials caused by UV radiation.

Mechanism of Action

Butyl 4-(1H-1,2,3-benzotriazol-1-yl)benzoate absorbs UV radiation by undergoing a photochemical reaction. When exposed to UV radiation, this compound absorbs the energy and undergoes a transition from the ground state to an excited state. The excited state of this compound is unstable and quickly returns to the ground state, releasing the absorbed energy in the form of heat.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-irritating to the skin.

Advantages and Limitations for Lab Experiments

Butyl 4-(1H-1,2,3-benzotriazol-1-yl)benzoate has several advantages for use in lab experiments. It is readily available and easy to handle. It is also stable under normal laboratory conditions and has a long shelf life. However, this compound has some limitations. It is not soluble in water, which can limit its use in aqueous systems. It is also sensitive to pH and can degrade in acidic or basic conditions.

Future Directions

1. Development of novel UV absorbers with improved performance and stability.
2. Investigation of the environmental impact of UV absorbers in the production of plastics and coatings.
3. Study of the effect of UV radiation on the degradation of materials in different environments.
4. Application of butyl 4-(1H-1,2,3-benzotriazol-1-yl)benzoate in the production of other materials, such as textiles and paints.
5. Investigation of the mechanism of action of this compound and other UV absorbers.

Synthesis Methods

Butyl 4-(1H-1,2,3-benzotriazol-1-yl)benzoate can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-nitrobenzoic acid with butanol in the presence of a catalyst to form butyl 4-nitrobenzoate. The second step involves the reduction of the nitro group in the presence of a reducing agent to form butyl 4-aminobenzoate. The final step involves the reaction of butyl 4-aminobenzoate with 1H-1,2,3-benzotriazole in the presence of a coupling agent to form this compound.

Scientific Research Applications

Butyl 4-(1H-1,2,3-benzotriazol-1-yl)benzoate has been extensively studied for its UV absorbing properties and its application in various fields. In the field of polymer chemistry, this compound is commonly used as a UV stabilizer in the production of plastics, coatings, and adhesives. It has been shown to effectively prevent the degradation of materials caused by UV radiation, thereby increasing the lifespan of the products.

Properties

IUPAC Name

butyl 4-(benzotriazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-3-12-22-17(21)13-8-10-14(11-9-13)20-16-7-5-4-6-15(16)18-19-20/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMRGNXRVRZZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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